![molecular formula C20H12FN3O2S B2361205 3-((3-(2-fluorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile CAS No. 1326859-94-2](/img/no-structure.png)

3-((3-(2-fluorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

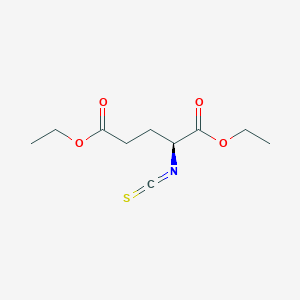

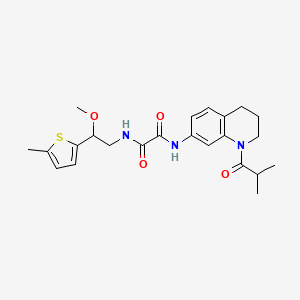

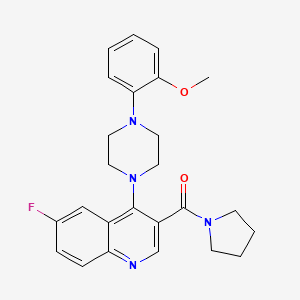

The compound “3-((3-(2-fluorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile” is a complex organic molecule. It contains a thieno[3,2-d]pyrimidine core, which is a bicyclic heterocycle consisting of a thiophene ring fused with a pyrimidine ring. This core is substituted with a 2-fluorophenyl group, a benzonitrile group, and a methyl group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thieno[3,2-d]pyrimidine core, along with the attached 2-fluorophenyl, benzonitrile, and methyl groups. The presence of these groups would likely influence the compound’s physical and chemical properties .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the thieno[3,2-d]pyrimidine core and the attached groups. The fluorophenyl and benzonitrile groups might be susceptible to nucleophilic aromatic substitution reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom and the nitrile group could affect its polarity and solubility .

科学的研究の応用

Organic Synthesis

This compound serves as a building block in organic synthesis, particularly in the construction of complex molecules. Its structure allows for multiple points of reactivity, making it suitable for cross-coupling reactions and as a precursor for synthesizing various boronic esters. These esters are pivotal in Suzuki-Miyaura coupling, a widely used reaction to form carbon-carbon bonds .

Medicinal Chemistry

In medicinal chemistry, this compound’s core structure is explored for its potential as an antitubercular agent . Derivatives of this compound have been synthesized and tested against Mycobacterium tuberculosis, showing promising activity. The modifications at the C-4 position of the 7-deazapurine ring are particularly crucial for optimizing the drug-like properties .

Catalysis

The compound’s ability to undergo transformations makes it valuable in catalysis research. It can be used in protodeboronation reactions, which are essential for removing boron moieties from molecules after certain synthetic steps. This is particularly important in the development of new catalytic methods for organic transformations .

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-((3-(2-fluorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile involves the condensation of 2-fluorobenzaldehyde with 2-thiophenecarboxylic acid to form 2-(2-fluorophenyl)thiophene-3-carboxaldehyde. This intermediate is then reacted with urea and acetic anhydride to form 3-(2-fluorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine. The final step involves the reaction of this intermediate with benzyl cyanide to form the desired compound.", "Starting Materials": [ "2-fluorobenzaldehyde", "2-thiophenecarboxylic acid", "urea", "acetic anhydride", "benzyl cyanide" ], "Reaction": [ "Step 1: Condensation of 2-fluorobenzaldehyde with 2-thiophenecarboxylic acid in the presence of a base such as potassium carbonate to form 2-(2-fluorophenyl)thiophene-3-carboxaldehyde.", "Step 2: Reaction of 2-(2-fluorophenyl)thiophene-3-carboxaldehyde with urea and acetic anhydride in the presence of a catalyst such as p-toluenesulfonic acid to form 3-(2-fluorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine.", "Step 3: Reaction of 3-(2-fluorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine with benzyl cyanide in the presence of a base such as potassium carbonate to form 3-((3-(2-fluorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile." ] } | |

CAS番号 |

1326859-94-2 |

分子式 |

C20H12FN3O2S |

分子量 |

377.39 |

IUPAC名 |

3-[[3-(2-fluorophenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]methyl]benzonitrile |

InChI |

InChI=1S/C20H12FN3O2S/c21-15-6-1-2-7-16(15)24-19(25)18-17(8-9-27-18)23(20(24)26)12-14-5-3-4-13(10-14)11-22/h1-10H,12H2 |

InChIキー |

OQUBXWNWGUVSDR-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC(=CC=C4)C#N)F |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

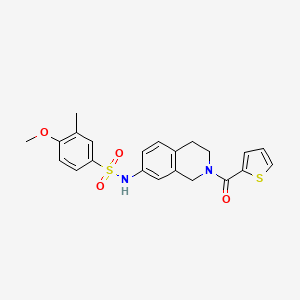

![6-Methoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-one](/img/structure/B2361135.png)

![5-bromo-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)pyridine-3-carboxamide](/img/structure/B2361140.png)

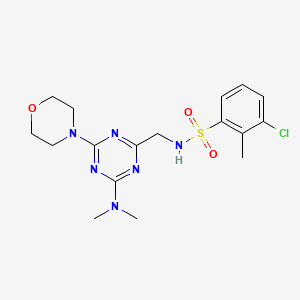

![4-[(dimethylamino)methylene]-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2361141.png)